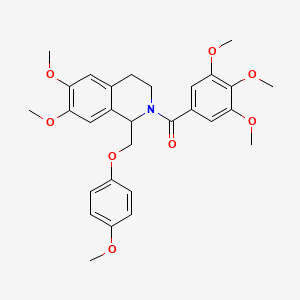![molecular formula C25H24N2O7S B11207734 2-[(1,1-Dioxido-1,2-benzothiazol-3-yl)(2-methoxyphenyl)amino]ethyl 3,5-dimethoxybenzoate](/img/structure/B11207734.png)
2-[(1,1-Dioxido-1,2-benzothiazol-3-yl)(2-methoxyphenyl)amino]ethyl 3,5-dimethoxybenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(1,1-dioxo-1H-1,2-benzisothiazol-3-yl)-2-methoxyanilino]ethyl 3,5-dimethoxybenzoate is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a benzisothiazole moiety, a methoxyaniline group, and a dimethoxybenzoate ester. The presence of these functional groups suggests that the compound may exhibit interesting chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1,1-dioxo-1H-1,2-benzisothiazol-3-yl)-2-methoxyanilino]ethyl 3,5-dimethoxybenzoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzisothiazole Moiety: This step involves the cyclization of an appropriate precursor, such as o-aminobenzenesulfonamide, under oxidative conditions to form the benzisothiazole ring.
Introduction of the Methoxyaniline Group: The methoxyaniline group can be introduced through a nucleophilic substitution reaction, where a suitable methoxyaniline derivative reacts with the benzisothiazole intermediate.
Esterification with 3,5-Dimethoxybenzoic Acid: The final step involves the esterification of the intermediate with 3,5-dimethoxybenzoic acid under acidic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalysts, improved reaction conditions, and efficient purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(1,1-dioxo-1H-1,2-benzisothiazol-3-yl)-2-methoxyanilino]ethyl 3,5-dimethoxybenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the nitro group to an amine.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reactive sites present in the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Applications De Recherche Scientifique
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or inhibitor in biochemical assays to study enzyme activities or protein interactions.
Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: It may find applications in the development of new materials or as a component in specialty chemicals.
Mécanisme D'action
The mechanism of action of 2-[(1,1-dioxo-1H-1,2-benzisothiazol-3-yl)-2-methoxyanilino]ethyl 3,5-dimethoxybenzoate involves its interaction with specific molecular targets. The benzisothiazole moiety may interact with enzymes or receptors, modulating their activity. The methoxyaniline and dimethoxybenzoate groups can enhance the compound’s binding affinity and specificity. The exact pathways involved depend on the biological context and the specific targets being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2-Cyclohexane dicarboxylic acid diisononyl ester: This compound is used as a plasticizer and has a different structural framework but shares some functional group similarities.
Uniqueness
2-[(1,1-dioxo-1H-1,2-benzisothiazol-3-yl)-2-methoxyanilino]ethyl 3,5-dimethoxybenzoate is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. Its structure allows for versatile modifications, making it a valuable compound for various research applications.
Propriétés
Formule moléculaire |
C25H24N2O7S |
|---|---|
Poids moléculaire |
496.5 g/mol |
Nom IUPAC |
2-(N-(1,1-dioxo-1,2-benzothiazol-3-yl)-2-methoxyanilino)ethyl 3,5-dimethoxybenzoate |
InChI |
InChI=1S/C25H24N2O7S/c1-31-18-14-17(15-19(16-18)32-2)25(28)34-13-12-27(21-9-5-6-10-22(21)33-3)24-20-8-4-7-11-23(20)35(29,30)26-24/h4-11,14-16H,12-13H2,1-3H3 |
Clé InChI |
HZFQUHXDVIRPHH-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC=C1N(CCOC(=O)C2=CC(=CC(=C2)OC)OC)C3=NS(=O)(=O)C4=CC=CC=C43 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(azepan-1-yl)-1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11207663.png)
![N-(2,5-difluorophenyl)-2-(4-oxo-2-phenylpyrimido[1,2-a]benzimidazol-10(4H)-yl)acetamide](/img/structure/B11207671.png)
![N-[4-[4-(3,4-Dimethylphenyl)-2-oxazolyl]phenyl]-4-fluorobenzenesulfonamide](/img/structure/B11207673.png)


![5-(3-Chlorophenyl)-7-ethoxy-2-(4-fluorophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11207687.png)
![2-chloro-6-(2-fluorophenyl)-7-(4-methylphenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11207691.png)
![3-{[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amino}benzonitrile](/img/structure/B11207698.png)
![N-(2-chlorophenyl)-2-[2-(4-methoxyphenyl)-4-oxopyrimido[1,2-a]benzimidazol-10(4H)-yl]acetamide](/img/structure/B11207704.png)

![4-(3-Fluorophenyl)-2-(3-methoxyphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole](/img/structure/B11207726.png)

![N-(5,5-dioxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)furan-2-carboxamide](/img/structure/B11207732.png)
![N-(4-fluorobenzyl)-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11207740.png)
